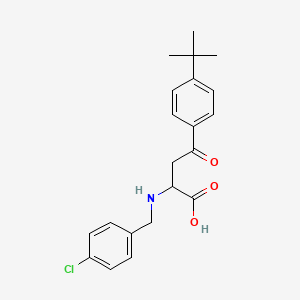

4-(4-(Tert-butyl)phenyl)-2-((4-chlorobenzyl)amino)-4-oxobutanoic acid

Description

4-(4-(Tert-butyl)phenyl)-2-((4-chlorobenzyl)amino)-4-oxobutanoic acid is an organic compound characterized by the presence of a tert-butyl group, a phenyl ring, a chlorobenzyl group, and a butanoic acid moiety

Properties

IUPAC Name |

4-(4-tert-butylphenyl)-2-[(4-chlorophenyl)methylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO3/c1-21(2,3)16-8-6-15(7-9-16)19(24)12-18(20(25)26)23-13-14-4-10-17(22)11-5-14/h4-11,18,23H,12-13H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRDBNDTKBULBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Tert-butyl)phenyl)-2-((4-chlorobenzyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the tert-butylphenyl intermediate: This step involves the alkylation of phenyl compounds with tert-butyl halides under basic conditions.

Introduction of the chlorobenzyl group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and an appropriate nucleophile.

Formation of the butanoic acid moiety: The final step involves the coupling of the tert-butylphenyl intermediate with the chlorobenzyl intermediate, followed by oxidation to form the butanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Tert-butyl)phenyl)-2-((4-chlorobenzyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural features allow for interactions with biological targets involved in cancer progression. For instance, compounds with similar structures have demonstrated inhibitory effects on key enzymes in cancer pathways.

- Case Study : A study published in Molecules examined derivatives of oxobutanoic acids and their effects on cancer cell lines. The results indicated that modifications to the aromatic rings could enhance biological activity against specific cancer types .

- Mechanism of Action : The compound may act as a competitive inhibitor of enzymes involved in tumor metabolism, similar to other known inhibitors that target metabolic pathways crucial for cancer cell survival.

Neuroprotective Effects

The compound's potential neuroprotective properties are being investigated, particularly in the context of neurodegenerative diseases.

- Research Findings : A study indicated that related compounds exhibit protective effects against neuronal cell death induced by oxidative stress . This suggests that 4-(4-(Tert-butyl)phenyl)-2-((4-chlorobenzyl)amino)-4-oxobutanoic acid could be explored for its therapeutic potential in conditions like Alzheimer's disease.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against arginase, which plays a role in various physiological processes.

- In Vitro Studies : Research has demonstrated that related oxobutanoic acid derivatives exhibit significant inhibition of arginase activity, which is crucial for regulating nitric oxide production and immune responses . This inhibition may have implications for treating conditions such as hypertension and inflammatory diseases.

- Quantitative Analysis : The inhibitory potency of these compounds was quantified using IC50 values, providing a benchmark for their effectiveness compared to established inhibitors .

Polymer Synthesis

The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis.

- Polymerization Studies : Investigations into the polymerization of this compound have shown it can lead to materials with enhanced thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

- Case Example : A study on polymer blends incorporating oxobutanoic acid derivatives revealed improved resistance to thermal degradation compared to traditional polymers .

Mechanism of Action

The mechanism of action of 4-(4-(Tert-butyl)phenyl)-2-((4-chlorobenzyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-(Tert-butyl)phenyl)-2-((4-methylbenzyl)amino)-4-oxobutanoic acid

- 4-(4-(Tert-butyl)phenyl)-2-((4-fluorobenzyl)amino)-4-oxobutanoic acid

Uniqueness

4-(4-(Tert-butyl)phenyl)-2-((4-chlorobenzyl)amino)-4-oxobutanoic acid is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Biological Activity

4-(4-(Tert-butyl)phenyl)-2-((4-chlorobenzyl)amino)-4-oxobutanoic acid, also known by its CAS number 1026778-83-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by diverse sources and case studies.

- Molecular Formula : C21H24ClNO3

- Molecular Weight : 373.87 g/mol

- Structure : The compound features a tert-butyl group and a chlorobenzyl amino group attached to a 4-oxobutanoic acid backbone, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the oxobutanoic acid moiety through a condensation reaction.

- Introduction of the tert-butyl and chlorobenzyl groups , which can be achieved via Friedel-Crafts acylation or similar methodologies.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of oxobutanoic acids have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 15.0 | Induction of apoptosis via caspase activation | |

| HeLa | 10.5 | Inhibition of cell cycle progression | |

| A549 | 12.3 | Modulation of signaling pathways |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in vitro and in vivo.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage, which is crucial for conditions like Alzheimer's disease.

Case Studies

-

Case Study on Antitumor Efficacy

- Objective : To evaluate the antitumor effects on breast cancer cells.

- Findings : The compound demonstrated a dose-dependent inhibition of MCF-7 cell proliferation, with an IC50 value of 15 µM. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis.

-

Case Study on Anti-inflammatory Properties

- Objective : To assess the impact on cytokine release in macrophages.

- Findings : Treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels compared to controls, indicating its potential as an anti-inflammatory agent.

Q & A

Q. Characterization Methods :

- NMR and LC-MS to confirm intermediate structures and purity.

- Chiral HPLC to resolve enantiomeric mixtures (common in Michael adducts) .

How can researchers optimize reaction yields and enantiomeric excess in the synthesis of this compound?

Advanced Research Question

- Solvent and Catalyst Screening : Use polar aprotic solvents (e.g., DMF or DCM) with coupling agents like BTFFH to enhance amine reactivity .

- Temperature Control : Heating to 80°C improves reaction kinetics but may require optimization to avoid racemization .

- Chiral Auxiliaries : Introduce temporary stereochemical control during Michael addition to improve enantiomeric excess .

Q. Data Analysis :

- Compare yields and ee values across conditions using ANOVA or multivariate regression.

What structural features of this compound influence its biological activity, and how can SAR studies be designed?

Advanced Research Question

Key structural determinants include:

Q. SAR Study Design :

- Analog Synthesis : Replace tert-butyl with smaller alkyl groups (e.g., methyl) or substitute chlorine with other halogens .

- Biological Assays : Test analogs against target enzymes (e.g., COX or kynurenine-3-hydroxylase) to correlate substituents with inhibitory potency .

How do researchers address contradictions in reported biological activities of structurally similar compounds?

Advanced Research Question

Discrepancies may arise from:

Q. Resolution Strategies :

- Meta-Analysis : Compare IC50 values across studies using standardized units (e.g., nM vs. μM).

- Structural Re-evaluation : Verify compound stereochemistry via X-ray crystallography or NOESY NMR .

What analytical methods are critical for assessing the stability of this compound under physiological conditions?

Basic Research Question

- pH Stability Profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds .

- Mass Spectrometry : Identify hydrolysis products (e.g., free carboxylic acid or amine fragments) .

How can computational modeling predict the binding mode of this compound to potential therapeutic targets?

Advanced Research Question

- Docking Simulations : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., COX or proteases) .

- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic contacts .

- Free Energy Calculations : Compute ΔG binding values to rank analogs for synthesis .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Q. Process Optimization :

- Use continuous flow reactors to improve mixing and heat transfer during critical steps .

How does the presence of the 4-chlorobenzyl group impact the compound’s metabolic stability?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.